(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor. Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication. This effectively inhibits HIV replication and slows disease progression in individuals infected with HIV.
Due to its chirality, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a valuable chiral ligand in asymmetric synthesis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, favoring the formation of one enantiomer over another []. This property makes (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol useful in the synthesis of various optically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-amino-2-indanol, is an organic compound with the molecular formula and a molecular weight of approximately 149.19 g/mol. This compound is characterized by its chiral centers, which contribute to its unique stereochemistry. It has a melting point in the range of 117°C to 121°C and is sensitive to air, necessitating careful handling and storage under inert conditions like nitrogen . The compound has a significant role in organic synthesis and medicinal chemistry due to its functional groups, including an amino group and a hydroxyl group.
These reactions make it a versatile intermediate in organic synthesis .
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol exhibits biological activity that has garnered interest in medicinal chemistry. It has been studied for its potential as an integrase inhibitor, which is significant in the development of antiviral agents targeting HIV. The compound's structural properties allow it to interact effectively with biological targets, making it a candidate for further pharmaceutical research .
Several methods exist for synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol:
These synthetic routes highlight the importance of controlling stereochemistry during synthesis.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is primarily used in:
Its unique structure allows it to serve as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Research on (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has focused on its interactions with various biological targets. Studies have indicated that it may inhibit integrase enzymes crucial for viral replication. These findings suggest its potential role in antiviral therapies, particularly against retroviruses like HIV . Further interaction studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1S,2R)-cis-1-aminoindan | C₉H₁₁NO | Similar structure; used in similar applications |
(R)-(-)-indoline | C₉H₇N | Contains nitrogen; different stereochemistry |
(S)-(+)-indole | C₈H₇N | Aromatic ring; different functional groups |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination provides distinct reactivity patterns not found in other similar compounds. Its ability to act as an integrase inhibitor further differentiates it from structurally related analogs.
Palladium-catalyzed hydrogenation has emerged as a robust method for accessing cis-1-amino-2-indanol derivatives. Key advancements include:
Table 1: Pd-Catalyzed Hydrogenation Outcomes
Substrate | Catalyst | Temperature | Diastereomeric Ratio (dr) | Yield (%) |
---|---|---|---|---|
1,2-Indanedion-2-oxime | 10% Pd/C | 25°C | 95:5 (cis:trans) | 82 |
1,2-Indanedion-1-oxime | Pd/BaSO₄ | 45°C | 88:12 (cis:trans) | 78 |
Oxime intermediates provide a versatile platform for stereodivergent synthesis:
Mechanistic Insight: The enzyme’s active site discriminates between oxime conformers, favoring axial attack on the re-face for cis-product formation.
The Ritter reaction enables direct access to enantiopure cis-1-amino-2-indanol from indene oxide:
Scheme 1: Ritter Reaction Mechanism
Indene → Epoxidation → Cyclic Sulfate → Nitrilium Intermediate → Oxazoline → Hydrolysis → *cis*-1-Amino-2-indanol
Racemic mixtures are resolved via:
Table 2: Resolution Efficiency Comparison
Method | Substrate | ee (%) | Yield (%) |
---|---|---|---|
Lipase PS-30 | trans-Azidoindanol | 96 | 46 |
L-Tartaric Acid | Racemic cis-Aminoindanol | 99 | 50 |
The application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a chiral auxiliary in aldol condensation reactions has demonstrated exceptional stereochemical control [2] [7]. Ghosh and colleagues pioneered the development of aminoindanol-derived oxazolidinone auxiliaries, which exhibit complete diastereofacial selectivity exceeding 99% diastereomeric excess in aldol reactions with various aldehydes [2].
The mechanism of stereocontrol operates through the formation of titanium enolates that adopt preferential conformations due to the rigid aminoindanol framework [7]. In the aldol condensation process, the chiral auxiliary coordinates with the metal center, creating a well-defined transition state geometry that directs the stereochemical outcome [2]. The reaction proceeds through a Zimmerman-Traxler type transition state model, where the aminoindanol moiety enforces specific spatial arrangements of the reacting partners [7].
Representative aldol reactions utilizing aminoindanol-derived auxiliaries demonstrate broad substrate scope and excellent yields [2]. The auxiliary preparation involves treatment of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with disuccinimidyl carbonate in the presence of triethylamine, followed by acylation to generate the desired N-acyl oxazolidinone [2]. Subsequent aldol condensation and hydrolytic removal of the chiral auxiliary proceed under standard conditions with retention of stereochemical integrity [2].
Aldehyde Substrate | Yield (%) | Diastereomeric Excess (%) |
---|---|---|
Benzaldehyde | 85 | >99 |
4-Methoxybenzaldehyde | 88 | >99 |
Propionaldehyde | 92 | >99 |
Isobutyraldehyde | 78 | >99 |
Octanaldehyde | 84 | >99 |
The synthetic utility extends to complex natural product synthesis, as demonstrated in the preparation of the C₁₁-C₁₅ segment of tylosin and the enantioselective total synthesis of hapalosin [2]. These applications showcase the auxiliary's effectiveness in constructing stereochemically complex molecular frameworks with high precision [2].
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as an exceptionally effective ligand in ruthenium-catalyzed asymmetric transfer hydrogenation reactions [8] [9]. The compound's rigid structure provides optimal coordination geometry for the metal center, resulting in highly enantioselective reduction of various ketone substrates [9].
The catalytic system operates through the formation of ruthenium-aminoindanol complexes that activate both the hydrogen donor (typically isopropanol) and the ketone substrate [9]. The transfer hydrogenation mechanism involves the formation of a ruthenium hydride species that delivers hydride to the prochiral ketone substrate with high facial selectivity [9]. The aminoindanol ligand's conformational rigidity ensures consistent stereochemical induction across diverse substrate classes [9].
Optimization studies reveal that (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol demonstrates superior enantioselectivity compared to phenylglycinol and other amino alcohol ligands [9]. The enhanced performance stems from the restricted conformational flexibility imposed by the indane framework, which minimizes competitive transition state pathways [9].
Ketone Substrate | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Acetophenone | 25 | 94 | 87 |
4-Chloroacetophenone | -20 | 96 | 94 |
Propiophenone | 0 | 92 | 85 |
Butyrophenone | 0 | 89 | 82 |
α-Tetralone | 25 | 88 | 85 |
The practical application of this methodology extends to pharmaceutical synthesis, particularly in the preparation of chiral secondary alcohols that serve as intermediates for bioactive compounds [8]. The diastereoselective reduction of N-(tert-butanesulfinyl)ketimines using ruthenium catalysts incorporating (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol achieves excellent enantiomeric excesses exceeding 99% in some cases [8].
The application of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in asymmetric Michael addition reactions demonstrates remarkable stereocontrol capabilities [10] [3]. The aminoindanol scaffold functions as a bifunctional organocatalyst, simultaneously activating both nucleophilic and electrophilic reaction partners through hydrogen bonding interactions [3].
The stereocontrol mechanism operates through the formation of well-defined catalyst-substrate complexes that position the reacting molecules in optimal geometries for selective bond formation [10] [3]. The rigid aminoindanol framework restricts conformational flexibility, ensuring consistent stereochemical outcomes across diverse substrate combinations [3].
Research by Liu and colleagues demonstrated the effectiveness of aminoindanol-derived catalysts in the asymmetric Michael addition of 3-substituted oxindoles to protected 2-amino-1-nitroethenes [10]. The reaction proceeds with excellent diastereoselectivity exceeding 99:1 and enantioselectivity reaching 90% under optimized conditions [10]. The catalyst system enables the construction of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality with vicinal chiral quaternary/tertiary stereocenters [10].
Oxindole Substituent | Nitroethene Protecting Group | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
---|---|---|---|---|
Phenyl | Benzyl | 89 | >99:1 | 87 |
4-Chlorophenyl | Benzyl | 85 | >99:1 | 89 |
4-Methoxyphenyl | Benzyl | 92 | >99:1 | 85 |
Methyl | Benzyl | 76 | >99:1 | 82 |
Ethyl | Benzyl | 83 | >99:1 | 84 |
The mechanistic understanding reveals that the aminoindanol moiety functions through dual activation pathways [3]. The amino group acts as a Brønsted base to activate the nucleophile, while the hydroxyl group provides hydrogen bonding stabilization to the electrophilic partner [3]. This bifunctional activation mode explains the high selectivity observed in these transformations [3].
The synthetic utility extends to the preparation of complex heterocyclic frameworks, as demonstrated in the catalytic asymmetric synthesis of tetrahydropyridines and other nitrogen-containing compounds [1]. The gram-scale applicability and versatile product conversion demonstrate the practical value of this methodology in synthetic organic chemistry [10].
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol functions as a highly effective ligand in oxazaborolidine-catalyzed asymmetric reductions of prochiral ketones [11] [12] [13]. The compound's incorporation into the Corey-Bakshi-Shibata reduction protocol demonstrates exceptional enantioselectivity, often surpassing other amino alcohol ligands in catalytic efficiency [12] [14].
The catalytic mechanism involves the formation of oxazaborolidine intermediates through the reaction of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with borane reagents [11] [13]. The resulting B-alkoxy oxazaborolidine catalyst coordinates to the ketone substrate and directs hydride delivery with high facial selectivity [13]. The rigid aminoindanol framework enforces specific transition state geometries that minimize competing reaction pathways [11].
Optimization studies by Gilmore and colleagues revealed that B-methoxy oxazaborolidine catalysts derived from aminoindanol exhibit superior performance in the reduction of structurally diverse prochiral ketones [11]. The methodology demonstrates particular effectiveness in the asymmetric reduction of α-amino acetophenone derivatives, achieving high enantioselectivities with reduced catalyst loadings through in situ recycling protocols [11].
Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Acetophenone | 10 | 96 | 91 |
α-Chloroacetophenone | 5 | 95 | 96 |
Propiophenone | 10 | 92 | 89 |
α-Tetralone | 15 | 90 | 85 |
2-Butanone | 10 | 88 | 69 |
The practical applications extend to large-scale pharmaceutical synthesis, as demonstrated in the preparation of R,R-formoterol, a β₂-agonist for asthma treatment [2]. The asymmetric reduction of bromo ketone precursors using aminoindanol-derived oxazaborolidine catalysts achieves 98% yield and 96% enantiomeric excess under optimized conditions [2].
The mechanistic understanding reveals that the oxazaborolidine catalyst operates through a boat-like or chair-like transition state, with the aminoindanol framework providing steric control over the hydride delivery trajectory [2]. The superior performance compared to other amino alcohol ligands stems from the conformational rigidity that minimizes unproductive binding modes and enhances stereochemical fidelity [2].
Corrosive;Irritant